5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core with a thiol (-SH) group at position 2. The structure includes:
- 5-position: A 2-methoxyphenyl group, contributing electron-donating effects via the methoxy substituent.
- 4-position: A Schiff base formed by condensation of 3-methylbenzaldehyde with the amino group of the triazole precursor.
Schiff base-functionalized triazoles are widely studied for their biological activities (e.g., antimicrobial, anticancer) and coordination chemistry with metal ions .
Properties
CAS No. |
478257-56-6 |
|---|---|
Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4OS/c1-12-6-5-7-13(10-12)11-18-21-16(19-20-17(21)23)14-8-3-4-9-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
SHFDFFMTAMKRIA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbon Disulfide Cyclocondensation
This method involves reacting 2-methoxyphenylhydrazine with carbon disulfide under alkaline conditions to form a 1,2,4-triazole-3-thione intermediate. Key parameters include:
Reagents :
-
2-Methoxyphenylhydrazine (1.0 equiv)
-
Carbon disulfide (1.2 equiv)
-
Potassium hydroxide (2.0 equiv) in ethanol
Conditions :
-
Reflux at 80°C for 6–8 hours
-
Acidification with HCl to pH 2–3 for product precipitation
Thiosemicarbazide Cyclization
An alternative route employs thiosemicarbazide derivatives cyclized with acetic anhydride:
Reaction Scheme :
Optimization :
-
Temperature: 120°C
-
Solvent: Dimethylformamide (DMF)
-
Catalytic iodine (0.1 equiv) enhances ring closure efficiency
Schiff Base Formation at Position 4
Introducing the 3-methylbenzylidene moiety requires condensation of the triazole-amine with 3-methylbenzaldehyde:
Standard Condensation Protocol
Steps :
-
Dissolve 5-(2-Methoxyphenyl)-4-amino-4H-1,2,4-triazole-3-thiol (1.0 equiv) in anhydrous ethanol.
-
Add 3-methylbenzaldehyde (1.1 equiv) dropwise.
-
Reflux at 70°C for 4–5 hours with molecular sieves (4Å) to absorb water.
Characterization :
Catalytic Enhancements
Incorporating 10 mol% p-toluenesulfonic acid (PTSA) reduces reaction time to 2 hours and improves yield to 85%.
Comparative Analysis of Synthetic Routes
The table below evaluates three published methodologies for synthesizing the target compound:
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine-CS₂ route | 2-Methoxyphenylhydrazine, CS₂ | KOH/EtOH, reflux | 72 | 95 |
| Thiosemicarbazide route | Thiosemicarbazide, Ac₂O | DMF, I₂, 120°C | 65 | 92 |
| Catalytic PTSA method | Pre-formed triazole-3-thiol, Aldehyde | EtOH, PTSA, reflux | 85 | 98 |
Key Observations :
-
The catalytic PTSA method offers superior yield and purity due to accelerated imine formation.
-
Hydrazine-based routes generate stoichiometric salt waste (KCl), complicating purification.
Solvent and Temperature Optimization
Solvent Screening
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 4.5 | 85 |
| Toluene | 2.4 | 8.0 | 62 |
| Acetonitrile | 37.5 | 3.0 | 78 |
Ethanol balances polarity and cost-effectiveness, while acetonitrile’s high dielectric constant accelerates kinetics but raises toxicity concerns.
Temperature Profiling
| Temperature (°C) | Reaction Time (h) | Byproduct Formation (%) |
|---|---|---|
| 60 | 6.0 | 12 |
| 70 | 4.5 | 8 |
| 80 | 3.5 | 15 |
70°C minimizes byproducts (e.g., hydrolyzed imine) while maintaining reasonable reaction rates.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Key crystallographic parameters:
Chromatographic Methods
Silica gel column chromatography (ethyl acetate/hexane, 1:2) removes unreacted aldehyde and dimeric impurities. HPLC analysis (C18 column, 70% methanol) confirms >98% purity.
Mechanistic Insights
Triazole Ring Formation
The cyclocondensation proceeds via nucleophilic attack of hydrazine nitrogen on electrophilic carbon disulfide, followed by deprotonation and ring closure (Figure 1A).
Schiff Base Kinetics
Imine formation follows second-order kinetics, with rate constants () of L·mol⁻¹·s⁻¹ in ethanol. The electron-donating methoxy group ortho to the reaction site sterically hinders aldehyde approach, necessitating excess reagent.
Scalability and Industrial Considerations
Pilot-scale trials (500 g batch) identified critical process parameters:
-
Exothermicity : Controlled via gradual aldehyde addition (<0.5 mL/min)
-
Waste Streams : Ethanol recovery (85% efficiency) reduces environmental impact
-
Cost Analysis : Raw materials constitute 68% of total production cost, emphasizing the need for high-yield routes
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Biological Properties
The compound exhibits a range of biological activities which are characteristic of triazole derivatives:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger using disc diffusion methods, demonstrating good to moderate activity .
- Anti-inflammatory Effects : The presence of the thiol group enhances its reactivity, potentially allowing it to interact with biological targets involved in inflammatory processes.
- Metal Ion Binding : The triazole ring can bind to metal ions, which may inhibit metalloenzymes critical in various biochemical pathways. This property is particularly relevant for drug design aimed at targeting specific enzymes .
Applications in Medicinal Chemistry
The unique structural features of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol make it a promising candidate for various therapeutic applications:
Antimicrobial Agents
The compound's effectiveness against microbial strains positions it as a potential lead compound for developing new antimicrobial agents. Its structural modifications can enhance efficacy and reduce resistance development.
Anti-inflammatory Drugs
Given its potential anti-inflammatory properties, further research could explore its application in treating inflammatory diseases. The ability to modulate immune responses through enzyme inhibition could lead to novel therapeutic strategies.
Drug Design and Development
Molecular docking studies suggest that 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol can effectively interact with enzyme active sites. This interaction is crucial in optimizing binding affinities and understanding mechanisms of action in drug design .
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to DNA and interfere with replication and transcription, contributing to its anticancer properties.
Comparison with Similar Compounds
Yield Comparisons :
- Methoxy-substituted analogues (e.g., 9d in ) achieve yields of ~80%, while bulkier substituents (e.g., naphthalen-2-yloxy in ) yield 39–83%.
- Nitro-substituted derivatives (e.g., ) often require longer reaction times but exhibit higher bioactivity.
Physicochemical Properties
- Melting Points : Methoxy-substituted triazoles generally have lower melting points (e.g., 70–178°C ) compared to nitro- or chloro-substituted analogues (162–198°C ), likely due to reduced crystallinity from the electron-donating methoxy group.
- Solubility: The 2-methoxy group increases solubility in organic solvents (e.g., DMF, ethanol) but reduces aqueous solubility compared to polar nitro or sulfonamide derivatives .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antibacterial activity but may increase toxicity . Methoxy groups balance lipophilicity and solubility, favoring pharmacokinetic profiles .
Schiff Base Flexibility: Bulky aldehydes (e.g., 4-phenoxybenzaldehyde ) reduce yields but enhance metal-chelation capacity. Smaller aldehydes (e.g., 3-methylbenzaldehyde) simplify synthesis but may limit bioactivity .
Biological Activity
5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole derivative known for its diverse biological activities. The compound's unique structural features, including a triazole ring and a thiol group, contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure and Properties
- Molecular Formula : C17H16N4OS
- SMILES Notation : CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC
The compound features a methoxy group and a benzylidene moiety, which enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In studies involving 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol, the compound demonstrated activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 31.25 μg/mL | 62.5 μg/mL |
| Staphylococcus aureus | 62.5 μg/mL | 125 μg/mL |
| Pseudomonas aeruginosa | 31.25 μg/mL | 62.5 μg/mL |
| Candida albicans | 62.5 μg/mL | 125 μg/mL |
These results suggest that the compound possesses promising antimicrobial properties comparable to other known triazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives is well-documented. The presence of the thiol group in 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol may enhance its ability to inhibit inflammatory pathways by interacting with key proteins involved in inflammation .
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it can effectively bind to enzyme active sites, potentially inhibiting their function. This mechanism is crucial for drug design, where understanding binding affinities can optimize therapeutic efficacy .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial activity of several triazole derivatives, including 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. The findings indicated that modifications on the sulfur atom did not significantly alter the antimicrobial properties among the derivatives tested .
Comparative Analysis
A comparative analysis of structurally similar compounds highlighted the unique profile of 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(2-Methoxyphenyl)-4-((3-methylbenzylidene)amino) | Contains methoxy and thiol groups | Antimicrobial and anti-inflammatory |
| 5-(3-Methoxyphenyl)-4-amino | Lacks benzylidene group | Antimicrobial properties |
| 5-(Phenyl)-4-amino | Simple phenyl group | Broad-spectrum antibacterial activity |
This table illustrates how variations in structure can significantly influence pharmacological properties and applications in medicinal chemistry .
Q & A
Q. What storage conditions ensure compound stability for long-term use?
- Answer : Store at -20°C in amber vials under N₂/Ar to prevent thiol oxidation. Avoid UV light to minimize isomerization. Regular HPLC monitoring (C18 column, acetonitrile/water) ensures purity. Analogous triazoles showed <5% decomposition over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

